

Application Notes: The Chicken as a Model for Vaccine Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Galline*

Cat. No.: *B1248718*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The domestic chicken (*Gallus gallus domesticus*) is a cornerstone of vaccine development, serving not only as a primary source for vaccine production (e.g., influenza vaccines in embryonated eggs) but also as a powerful and relevant preclinical model.^[1] Its well-characterized genetics, distinct immunological features, and economic efficiency make it an invaluable tool for evaluating the safety, immunogenicity, and efficacy of novel vaccine candidates against a wide range of pathogens affecting both veterinary and human health.^[1] This document provides a comprehensive overview of the applications of the chicken model and detailed protocols for its use in vaccine research.

Key Advantages of the Chicken Model

- Well-Defined Genetics: The availability of the fully sequenced chicken genome and numerous inbred lines allows for studies with high genetic consistency, reducing variability in experimental outcomes.^[1]
- Accessible Embryonic Development: The external development of the chicken embryo provides a unique window for studying developmental immunology and for high-throughput vaccine testing using techniques like in ovo vaccination.^{[1][2]} This method allows for early induction of the immune response and is suitable for mass administration.^{[3][4]}

- Relevant Immunology: While distinct, the avian immune system shares fundamental principles with the mammalian immune system, possessing both innate and adaptive (humoral and cell-mediated) responses.^[5] This similarity makes the chicken a relevant model for studying basic immunological principles and vaccine efficacy.^[1] The discovery of the Bursa of Fabricius, crucial for B-cell development, was a landmark finding in immunology made in chickens.^[1]
- Cost-Effectiveness and Scalability: Compared to mammalian models, chickens are relatively inexpensive to house and maintain. Their rapid growth and short generation time allow for faster study completion. Large flock sizes can be used to generate statistically powerful data.
- Established Disease Models: Well-characterized models of viral, bacterial, and parasitic infections are readily available, providing robust systems for challenge studies to determine vaccine protective efficacy.^{[1][6][7]}

Applications in Vaccine Development

The chicken model is versatile and has been instrumental in the development of various types of vaccines.

- Viral Vaccines: Chickens are the natural hosts for many significant viral pathogens, making them the primary model for vaccines against diseases like Avian Influenza (AI), Newcastle Disease (NDV), and Infectious Bursal Disease (IBD).^{[8][9][10]} Recombinant NDV-vectored vaccines, for example, have been developed to express influenza antigens, creating bivalent vaccines that protect against both diseases with a single administration.^{[9][10]}
- Bacterial Vaccines: The model is extensively used to test vaccines against bacterial pathogens such as *Salmonella*, *Escherichia coli*, and *Pasteurella multocida*.^{[7][11][12]} Research includes the development of live attenuated *Salmonella* strains used as vectors to deliver foreign antigens, stimulating both mucosal and systemic immunity.^[13]
- Parasitic Vaccines: The chicken is the definitive model for studying coccidiosis, an intestinal disease caused by *Eimeria* parasites.^{[6][14][15]} This model has been crucial for developing live attenuated and subunit vaccines, which are vital for controlling this economically significant poultry disease.^{[6][14][15]}

- Adjuvant and Delivery System Testing: The chicken model is ideal for evaluating the efficacy and safety of novel adjuvants and vaccine delivery platforms. Studies have successfully tested various adjuvants, including oil emulsions (e.g., Montanide™ ISA series), saponins, and TLR agonists (e.g., CpG), to enhance immune responses to subunit vaccines.[11][16][17]

Data Presentation: Summarized Quantitative Data

The following tables represent typical data generated from vaccine studies in a chicken model.

Table 1: Humoral Immune Response to a Model Viral Vaccine

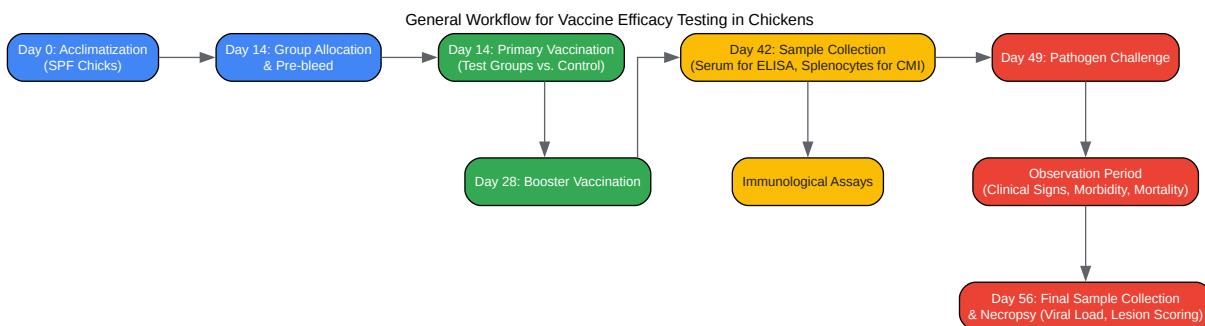
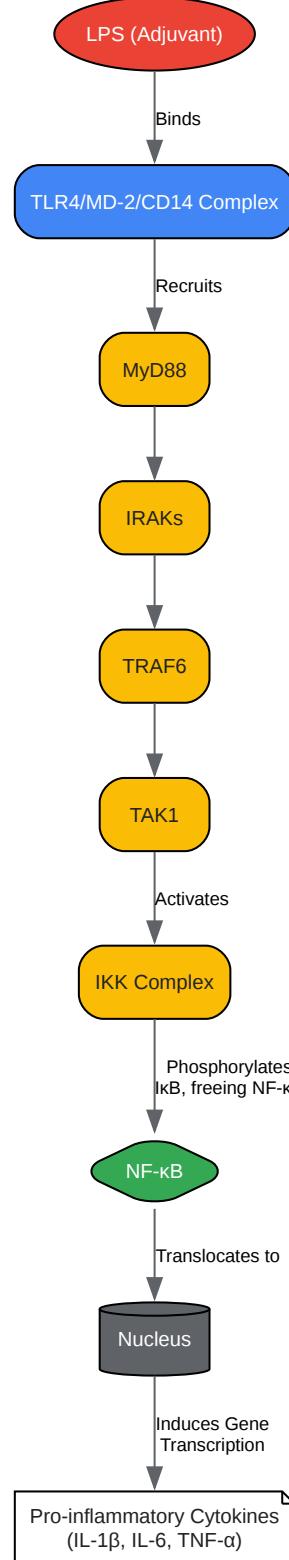

Group	Vaccine Formulation	N	Mean Hemagglutination Inhibition (HI) Titer (\log_2 ± SD (4 weeks post-vaccination)	Seroconversion Rate (%)
A	Vaccine + Adjuvant A	20	8.5 ± 1.2	100
B	Vaccine + Adjuvant B	20	7.2 ± 1.5	95
C	Vaccine Only	20	4.1 ± 1.8	60
D	PBS Control	20	<2.0	0

Table 2: Cell-Mediated Immune Response and Protection Efficacy

Group	Vaccine Formulation	N	Lymphocyte Proliferation Index (SI) \pm SD	Protection against Challenge (%)
A	Vaccine + Adjuvant A	20	12.4 \pm 2.5	95
B	Vaccine + Adjuvant B	20	9.8 \pm 3.1	85
C	Vaccine Only	20	5.5 \pm 2.0	50
D	PBS Control	20	1.1 \pm 0.3	0

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: General workflow for vaccine efficacy testing in chickens.

Signaling Pathway Diagram

Simplified TLR4 Signaling in Chicken Macrophage

[Click to download full resolution via product page](#)

Caption: Simplified TLR4 signaling in a chicken macrophage.

Experimental Protocols

Protocol 1: Intramuscular (IM) Immunization of Chickens

Objective: To administer a vaccine formulation into the pectoral muscle for induction of a systemic immune response.

Materials:

- Specific Pathogen-Free (SPF) chickens (e.g., 2-4 weeks of age)
- Vaccine and control (e.g., PBS) solutions
- Sterile 1 mL syringes with 25-gauge, 5/8-inch needles
- 70% Ethanol
- Animal holding cages and appropriate PPE

Procedure:

- Preparation: Reconstitute or dilute the vaccine according to the manufacturer's instructions or experimental design.[\[18\]](#) Keep the vaccine on ice if required. Draw the required dose (typically 0.2-0.5 mL) into the syringe.[\[18\]](#)
- Animal Restraint: Gently but firmly hold the chicken, restraining its wings and legs. Expose the breast area.
- Site Disinfection: Swab the injection site on the pectoral muscle (breast) with 70% ethanol.
- Injection: Insert the needle into the thickest part of the pectoral muscle at a 45-degree angle, being careful to avoid bone.
- Administration: Slowly depress the plunger to inject the full volume.
- Withdrawal: Smoothly withdraw the needle and apply gentle pressure to the site for a few seconds.

- Monitoring: Return the chicken to its cage and monitor for any immediate adverse reactions (e.g., lethargy, swelling) for at least 30 minutes post-injection.

Protocol 2: Serum and Spleen Collection

Objective: To collect blood for serological analysis and spleen for isolation of lymphocytes for cell-mediated immunity assays.

Materials:

- Syringes (3 mL) with 22-gauge needles
- Serum separator tubes (SST) or plain tubes without anticoagulant
- Sterile surgical instruments (scissors, forceps)
- 70% Ethanol
- 50 mL conical tubes containing 10 mL of sterile RPMI-1640 medium on ice
- CO₂ chamber for euthanasia

Procedure: A. Serum Collection (Terminal Procedure)

- Euthanasia: Humanely euthanize the chicken using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
- Cardiac Puncture: Immediately expose the thoracic cavity. Insert a needle directly into the heart's ventricle and draw 2-3 mL of blood.
- Clotting: Dispense the blood into an SST or plain tube and let it stand at a slanted angle at room temperature for 2-4 hours to allow for clotting.[\[19\]](#)
- Centrifugation: Centrifuge the tube at 1,500 x g for 15 minutes at 4°C.
- Harvesting: Carefully pipette the clear serum supernatant into a labeled cryovial, avoiding the red blood cell pellet.
- Storage: Store serum at -20°C for short-term or -80°C for long-term analysis.

B. Spleen Collection

- **Euthanasia & Dissection:** Following euthanasia, place the chicken on its back and disinfect the abdominal area with 70% ethanol.
- **Incision:** Make a sterile incision through the skin and abdominal wall to expose the internal organs.
- **Harvesting:** Locate the dark, round spleen near the junction of the proventriculus and gizzard. Aseptically remove the entire spleen using sterile forceps and scissors.
- **Processing:** Immediately place the spleen into a 50 mL conical tube containing cold, sterile RPMI-1640 medium on ice for transport to the cell culture hood for lymphocyte isolation.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG (IgY)

Objective: To quantify the level of antigen-specific antibodies (IgY) in chicken serum.

Materials:

- High-binding 96-well ELISA plates
- Antigen of interest (e.g., recombinant protein, inactivated virus)
- Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
- Chicken serum samples (See Protocol 2)
- Positive and negative control sera
- Assay Diluent/Blocking Buffer (e.g., PBS with 0.05% Tween-20 (PBST) and 5% skim milk)
- HRP-conjugated goat anti-chicken IgY (IgG) detection antibody
- TMB Substrate Solution
- Stop Solution (e.g., 2 M H₂SO₄)

- Microplate reader (450 nm)

Procedure:

- Antigen Coating: Dilute the antigen to a pre-determined optimal concentration (e.g., 1-5 μ g/mL) in Coating Buffer. Add 100 μ L to each well.[20] Incubate overnight at 4°C.
- Washing: Aspirate the coating solution and wash the plate 3 times with 200 μ L/well of PBST.
- Blocking: Add 200 μ L/well of Blocking Buffer to prevent non-specific binding. Incubate for 2 hours at room temperature.
- Sample Incubation: Wash the plate as in step 2. Dilute serum samples (e.g., starting at 1:100) in Assay Diluent. Add 100 μ L of diluted samples and controls to the wells in duplicate. [21] Incubate for 1 hour at 37°C.
- Detection Antibody: Wash the plate 5 times with PBST. Dilute the HRP-conjugated anti-chicken IgY antibody in Assay Diluent according to the manufacturer's recommendation. Add 100 μ L to each well. Incubate for 1 hour at 37°C.[21]
- Substrate Development: Wash the plate 5 times with PBST. Add 100 μ L of TMB Substrate to each well. Incubate in the dark at room temperature for 15-20 minutes.[21]
- Stopping Reaction: Add 100 μ L of Stop Solution to each well. The color will change from blue to yellow.
- Reading: Read the optical density (OD) at 450 nm within 5 minutes.[21] The antibody titer is typically determined as the reciprocal of the highest dilution that gives an OD value greater than the cut-off (e.g., 2x the mean OD of negative controls).

Protocol 4: Lymphocyte Proliferation Assay

Objective: To measure the proliferation of T-lymphocytes in response to a specific antigen or mitogen, as an indicator of cell-mediated immunity.

Materials:

- Chicken spleen (See Protocol 2)

- Sterile 70 μ m cell strainers
- Ficoll-Paque or equivalent density gradient medium
- RPMI-1640 complete medium (supplemented with 10% chicken serum, penicillin/streptomycin)
- Antigen of interest or mitogen (e.g., Concanavalin A)
- Sterile, flat-bottom 96-well cell culture plates
- Cell proliferation reagent (e.g., EdU, CFSE, or MTT)
- Flow cytometer or plate reader

Procedure (based on an EdU incorporation assay):[\[22\]](#)[\[23\]](#)

- Splenocyte Isolation: In a sterile hood, gently mash the spleen through a 70 μ m cell strainer into a petri dish containing RPMI-1640.
- Cell Purification: Layer the cell suspension over Ficoll-Paque in a conical tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Harvesting: Carefully collect the mononuclear cell layer (lymphocytes) from the interface.
- Washing: Wash the cells twice with RPMI-1640 by centrifuging at 300 x g for 10 minutes.
- Cell Counting & Seeding: Resuspend the cell pellet in complete RPMI-1640. Count viable cells using a hemocytometer and trypan blue. Adjust the cell concentration and seed 2 x 10⁵ cells/well in a 96-well plate.
- Stimulation: Add the specific antigen (recall antigen) or a positive control mitogen (e.g., Concanavalin A, 1 μ g/mL) to the appropriate wells.[\[22\]](#) Include unstimulated (media only) wells as a negative control. Incubate for 48-72 hours at 41°C, 5% CO₂.
- EdU Labeling: Add 10 μ M EdU (5-ethynyl-2'-deoxyuridine) to each well for the final 2-4 hours of incubation.

- Staining & Detection: Harvest the cells and stain for surface markers (e.g., CD4, CD8) if desired. Then, fix, permeabilize, and perform the "click" reaction with a fluorescent azide to detect incorporated EdU, following the manufacturer's protocol.[22]
- Analysis: Analyze the percentage of EdU-positive cells (proliferating cells) within the total lymphocyte or specific T-cell populations (CD4+, CD8+) using a flow cytometer.[22] The proliferation is often expressed as a Stimulation Index (SI) = (% proliferating cells in stimulated sample) / (% proliferating cells in unstimulated sample).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bosterbio.com [bosterbio.com]
- 2. The Chicken Embryo Model: A Novel and Relevant Model for Immune-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to vaccinate properly in ovo against coccidiosis [eimeriaprevention.com]
- 4. mdpi.com [mdpi.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. A Novel Vaccine Delivery Model of the Apicomplexan *Eimeria tenella* Expressing *Eimeria maxima* Antigen Protects Chickens against Infection of the Two Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. feedandadditive.com [feedandadditive.com]
- 9. Newcastle Disease Virus-Based Live Attenuated Vaccine Completely Protects Chickens and Mice from Lethal Challenge of Homologous and Heterologous H5N1 Avian Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. Effects of Selected Adjuvants on Immunogenicity and Protectivity of *Pasteurella multocida* Bacterin Vaccine in Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of attenuated *Salmonella* vaccine strains in controlling experimental *Salmonella Typhimurium* infection in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Review on Vaccine Development Against Enteric Parasites *Eimeria* and *Cryptosporidium* [jstage.jst.go.jp]
- 15. tandfonline.com [tandfonline.com]
- 16. EVALUATION OF NOVEL ADJUVANT IN RECOMBINANT POULTRY VACCINE - AGRICULTURAL RESEARCH SERVICE [portal.nifa.usda.gov]
- 17. Combination Adjuvants Enhance Recombinant H5 Hemagglutinin Vaccine Protection Against High-Dose Viral Challenge in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cobbgenetics.com [cobbgenetics.com]
- 19. thepoultrysite.com [thepoultrysite.com]
- 20. woah.org [woah.org]
- 21. lifediagnostics.co.uk [lifediagnostics.co.uk]
- 22. researchgate.net [researchgate.net]
- 23. An EdU-based flow cytometry assay to evaluate chicken T lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: The Chicken as a Model for Vaccine Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248718#using-the-chicken-as-a-model-for-vaccine-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com